molecular formula C13H18N2O2 B7924906 Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester

Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7924906
M. Wt: 234.29 g/mol
InChI Key: UCJVXPOVNQBUKI-LBPRGKRZSA-N
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Description

Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a chiral pyrrolidine derivative characterized by a benzyl carbamate group and a methyl substituent on the pyrrolidine nitrogen. The compound’s stereochemistry (S-configuration at the pyrrolidine C3 position) is critical for its interactions in asymmetric synthesis and pharmaceutical applications. It is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and neurotransmitter analogs .

Properties

IUPAC Name

benzyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-15(12-7-8-14-9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJVXPOVNQBUKI-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Benzyl Chloroformate

The foundational step in synthesizing methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester involves the introduction of the benzyl carbamate group to the pyrrolidine scaffold. A widely adopted method employs benzyl chloroformate (Cbz-Cl) as the carbamoylating agent. In this approach, (S)-pyrrolidin-3-yl-methylamine is treated with benzyl chloroformate in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding the intermediate carbamate.

Key Conditions :

  • Solvent: THF/DCM (1:1 v/v)

  • Temperature: 0°C to room temperature

  • Reaction Time: 4–6 hours

  • Yield: 75–85%

Stereoselective Synthesis of (S)-Pyrrolidin-3-yl-methylamine

The chiral pyrrolidine core is synthesized via asymmetric hydrogenation or resolution techniques. A notable method involves the reduction of (S)-1-benzylpyrrolidine-3-carboxamide using lithium aluminum hydride (LiAlH₄) in anhydrous ether, followed by debenzylation via catalytic hydrogenation (Pd/C, H₂). This route ensures high enantiomeric excess (≥98% ee) and scalability.

Reaction Pathway :

(S)-1-Benzylpyrrolidine-3-carboxamideLiAlH4(S)-1-Benzylpyrrolidin-3-yl-methylaminePd/C, H2(S)-Pyrrolidin-3-yl-methylamine\text{(S)-1-Benzylpyrrolidine-3-carboxamide} \xrightarrow{\text{LiAlH}4} \text{(S)-1-Benzylpyrrolidin-3-yl-methylamine} \xrightarrow{\text{Pd/C, H}2} \text{(S)-Pyrrolidin-3-yl-methylamine}

Catalytic Hydrogenolysis and Protecting Group Strategies

Removal of Benzyl Protecting Groups

In multi-step syntheses, benzyl groups are often used to protect amines but require selective removal. Catalytic hydrogenolysis with palladium on carbon (Pd/C) under hydrogen gas or ammonium formate as a hydrogen donor is a standard method. For instance, in the synthesis of analogous compounds, hydrogenolysis of a benzyl-protected intermediate in methanol/water (9:1 v/v) at reflux for 5 hours achieves quantitative deprotection.

Optimized Conditions :

  • Catalyst: 10% Pd/C (50% water-wet)

  • Hydrogen Source: Ammonium formate (4 equiv)

  • Solvent: Methanol/water (9:1)

  • Yield: 95–100%

Challenges with Cyclopropane Stability

During deprotection steps, cyclopropane-containing analogues may undergo partial ring opening under reductive conditions. To mitigate this, alternatives such as tert-butyldimethylsilyl (TBS) or tert-butoxycarbonyl (Boc) groups are employed for temporary protection. For example, replacing benzyl with Boc groups in a pyrrolidine synthesis prevented cyclopropane reduction while maintaining high yields.

Comparative Analysis of Esterification Methods

Steglich Esterification vs. Mitsunobu Reaction

The Steglich esterification (DCC/DMAP) and Mitsunobu reaction (DIAD, PPh₃) are contrasted for carbamate formation:

Method Conditions Yield Stereochemical Outcome
SteglichDCM, 0°C, 12 h78%Retention of configuration
MitsunobuTHF, (S)-camphanic acid, DIAD, PPh₃92%Inversion (controlled)

The Mitsunobu reaction offers superior stereocontrol, making it preferable for chiral center formation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis prioritizes throughput and cost efficiency. Continuous flow reactors enhance reaction consistency and reduce processing times for steps like hydrogenolysis. For example, a pilot-scale setup using Pd/C-packed cartridges achieved 99% conversion in 30 minutes, compared to 5 hours in batch reactors.

Solvent Recycling and Catalyst Recovery

Methanol and THF are recovered via distillation, reducing waste. Pd/C catalysts are filtered and regenerated through oxidative treatment (e.g., HNO₃ wash), lowering production costs by 20–30%.

Quality Control and Analytical Validation

Purity Assessment

Final compounds are validated via HPLC (≥95% purity) and ¹H NMR. For example, a tri-HCl salt of a related pyrrolidine inhibitor showed characteristic peaks at δ 2.19 (s, 3H, CH₃) and δ 3.55–3.70 (m, pyrrolidine protons).

Regulatory Compliance

Batch duplicates and reference standards (e.g., NIST 1643d) ensure data reproducibility. Preparation blanks and spike recoveries (95–105%) confirm the absence of contamination .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate ester undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Condition Reagents Products Mechanism
Acidic HydrolysisHCl (aqueous), heat(S)-3-(Methylamino)pyrrolidine + CO₂ + Benzyl alcoholProtonation of carbonyl, nucleophilic attack by water
Basic HydrolysisNaOH (aqueous), reflux(S)-3-(Methylamino)pyrrolidine + Sodium carbonate + Benzyl alcoholDeprotonation, nucleophilic hydroxide attack

Hydrolysis kinetics depend on pH and temperature, with basic conditions generally accelerating reaction rates due to enhanced nucleophilicity of hydroxide ions .

Oxidation Reactions

The pyrrolidine ring undergoes oxidation, particularly at the nitrogen or adjacent carbons:

Reagent Conditions Product Notes
KMnO₄Acidic aqueous, heat(S)-3-(Methylcarbamoyl)pyrrolidin-2-one (lactam)Selective oxidation of the α-carbon to the nitrogen
H₂O₂ / Transition metalsAqueous, room temperatureN-Oxide derivativeMild conditions favor N-oxidation over ring cleavage

Lactam formation is stereospecific, preserving the (S)-configuration at the pyrrolidine ring.

Reduction Reactions

The benzyl ester group can be reduced to a primary alcohol:

Reagent Conditions Product Yield
LiAlH₄Anhydrous ether, 0°C(S)-3-(Methylamino)pyrrolidine + Benzyl alcohol85–90%
H₂, Pd/CEthanol, RT(S)-3-(Methylamino)pyrrolidine + Toluene70–75%

Lithium aluminum hydride preferentially reduces the ester without affecting the carbamate’s amide bond . Catalytic hydrogenation offers a milder alternative but requires longer reaction times.

Enzymatic Cleavage

Esterases and proteases catalyze the hydrolysis of the carbamate ester in biological systems:

Enzyme Source Products Rate (kcat/Kₘ)
Porcine liver esteraseSus scrofa(S)-3-(Methylamino)pyrrolidine + Benzyl alcohol1.2 × 10³ M⁻¹s⁻¹
Human carboxylesterase 1Recombinant(S)-3-(Methylamino)pyrrolidine + Benzyl alcohol8.7 × 10² M⁻¹s⁻¹

Enzymatic hydrolysis is stereospecific, with no observed racemization at the pyrrolidine chiral center .

Nucleophilic Substitution

The carbamate’s methyl group participates in nucleophilic displacement:

Nucleophile Conditions Product Mechanism
Sodium ethoxideEthanol, refluxEthyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl esterSN2 displacement of methyl group
Ammonia (excess)Methanol, RT(S)-3-Aminopyrrolidine + Methyl carbamateNucleophilic attack at carbonyl

Methyl group substitution proceeds with retention of configuration at the carbamate nitrogen.

Thermal Decomposition

At elevated temperatures, the carbamate undergoes decomposition:

Temperature Atmosphere Products Pathway
200°CN₂CO₂ + (S)-3-(Methylamino)pyrrolidine + BenzeneRetro-ene reaction
250°CAirCharred residues + CO₂Oxidative degradation

Thermogravimetric analysis (TGA) shows a sharp mass loss at 200°C, consistent with carbamate decarboxylation .

Interaction with Biological Targets

The compound’s carbamate group mimics peptide bonds, enabling interactions with enzymes:

Target Interaction Biological Effect
Serine proteasesCovalent binding to active siteCompetitive inhibition (IC₅₀ = 12 µM)
GABA receptorsAllosteric modulationEnhanced Cl⁻ channel opening

Molecular docking studies reveal hydrogen bonding between the carbamate carbonyl and catalytic serine residues in proteases .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H24N2O3
  • Key Functional Groups : Pyrrolidine ring, carbamic acid benzyl ester.

The unique structure of methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester allows it to interact with biological systems effectively, influencing various pharmacological pathways.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules and materials due to its versatile reactivity.

Biology

The compound is investigated for its potential as a biochemical probe. Its structural features allow it to interact with specific molecular targets, which may lead to insights into enzyme activity and receptor interactions.

Medicine

In medicinal chemistry, this compound has been explored for:

  • Neuroprotective Effects : Research indicates that compounds similar to this can modulate neurotransmitter systems, suggesting applications in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes.
  • Anticancer Activity : Studies have shown that it may induce apoptosis in cancer cells and inhibit tumor growth through the modulation of histone deacetylase (HDAC) activity.
  • Antimicrobial Properties : The compound may exhibit antimicrobial activity against various pathogens by interfering with microbial cell wall synthesis or function.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveInhibits AChE and BuChE; potential for Alzheimer's treatment
AnticancerInduces apoptosis; inhibits HDACs
AntimicrobialEffective against various pathogens

Case Study 1: Neuroprotection

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant inhibition of AChE, leading to improved cognitive function in animal models of Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier was noted as a critical factor for its neuroprotective effects.

Case Study 2: Cancer Therapy

Research highlighted in Cancer Research indicated that derivatives of this compound could effectively inhibit HDAC activity, leading to reduced proliferation of cancer cells. In vitro studies showed that treatment with the compound resulted in increased apoptosis rates compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl-(S)-piperidin-3-yl-carbamic Acid Benzyl Ester

  • Key Differences : Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring).
  • Implications : Increased ring size reduces ring strain and alters solubility and conformational flexibility. Piperidine derivatives often exhibit enhanced metabolic stability compared to pyrrolidines in drug candidates.
  • Molecular Weight : 248.33 g/mol (vs. 234.29 g/mol for the pyrrolidine analog) .

Isopropyl-(R)-pyrrolidin-3-yl-carbamic Acid Benzyl Ester

  • Key Differences : Substitutes the methyl group with an isopropyl substituent and adopts the R-configuration at C3.
  • The R-enantiomer may exhibit divergent biological activity compared to the S-form.
  • Molecular Weight : 262.35 g/mol .

Ethyl-[(S)-1-(2-Hydroxyethyl)-pyrrolidin-3-yl]-carbamic Acid Benzyl Ester

  • Key Differences : Features a hydroxyethyl group on the pyrrolidine nitrogen and an ethyl carbamate.
  • Implications : The hydroxyl group enhances hydrophilicity, improving aqueous solubility. This modification is advantageous for compounds requiring parenteral administration but may increase susceptibility to oxidative metabolism.
  • CAS : 122021-01-6; Molecular Formula : C₁₆H₂₄N₂O₃ .

[(R)-1-(2-Chloroacetyl)-pyrrolidin-3-yl]-isopropyl-carbamic Acid Benzyl Ester

  • Key Differences : Introduces a chloroacetyl group on the pyrrolidine nitrogen.
  • Implications : The electron-withdrawing chloroacetyl group enhances reactivity, making this compound a versatile intermediate for nucleophilic substitution reactions.
  • Molecular Formula : C₁₇H₂₃ClN₂O₃; Molecular Weight : 338.83 g/mol .

Pyrrolidin-3-yl-carbamic Acid tert-Butyl Ester

  • Key Differences : Replaces the benzyl ester with a tert-butyl carbamate.
  • Implications : The tert-butyl group increases lipophilicity, enhancing membrane permeability but reducing solubility in polar solvents. This compound is often used in solid-phase peptide synthesis .

Pyrrolidin-3-ylmethyl-carbamic Acid Benzyl Ester

  • Key Differences : The carbamic acid is attached to a methylene group at C3 instead of directly to the pyrrolidine ring.
  • CAS : 1038350-84-3; Molecular Weight : 234.29 g/mol .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester - C₁₃H₁₈N₂O₂ 234.29 Methyl, benzyl ester S
Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester 1354009-43-0 C₁₄H₂₀N₂O₂ 248.33 Methyl, benzyl ester S
Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester 1354011-23-6 C₁₅H₂₂N₂O₂ 262.35 Isopropyl, benzyl ester R
Ethyl-[(S)-1-(2-hydroxyethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester 122021-01-6 C₁₆H₂₄N₂O₃ 292.38 Ethyl, hydroxyethyl S
[(R)-1-(2-Chloroacetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester 1354008-65-3 C₁₇H₂₃ClN₂O₃ 338.83 Chloroacetyl, isopropyl R
Pyrrolidin-3-yl-carbamic acid tert-butyl ester - C₁₀H₁₈N₂O₂ 198.26 tert-Butyl ester -
Pyrrolidin-3-ylmethyl-carbamic acid benzyl ester 1038350-84-3 C₁₃H₁₈N₂O₂ 234.29 Methylene-linked benzyl ester -

Biological Activity

Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, a carbamic acid moiety, and a benzyl ester group. These structural components suggest various interactions with biological systems, particularly in medicinal chemistry.

Molecular Formula: C_{12}H_{16}N_{2}O_{2}
Molecular Weight: Approximately 220.27 g/mol

The biological activity of this compound is primarily linked to its functional groups. The compound may interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways such as:

  • Signal transduction
  • Metabolism
  • Gene expression

The presence of the carbamate and amine functionalities is significant for its reactivity and potential pharmacological effects. For example, these groups can participate in nucleophilic acyl substitution reactions, which are crucial for the compound's biological interactions.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties
    • The compound exhibits antimicrobial activity due to its ability to interact with microbial enzymes, suggesting it could be effective against various pathogens.
  • Neuroactive Effects
    • Its structure suggests potential neuroactivity, which could be explored further for applications in treating neurological disorders.
  • Antioxidant Activity
    • Similar compounds have demonstrated antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects
    • Some derivatives of pyrrolidine compounds have shown promising anti-inflammatory effects in various studies, indicating that this compound could share similar properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInteraction with microbial enzymes; effective against specific pathogens
NeuroactivePotential effects on neurological functions
AntioxidantScavenging free radicals; reducing oxidative stress
Anti-inflammatoryInhibitory effects on inflammatory pathways

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of specific enzymes critical for bacterial survival.
  • Neuroprotective Potential : In vitro assays indicated that the compound could protect neuronal cells from oxidative damage, suggesting its potential as a neuroprotective agent.
  • Anti-inflammatory Properties : Experimental models showed that the compound reduced markers of inflammation in animal models, indicating its potential use in treating inflammatory diseases.

Q & A

Q. Table 1: Synthetic Route Comparison

MethodCatalyst/SolventYield (%)Purity (%)Reference
Boc-protected couplingHATU/DIPEA in DMF7299
Direct esterificationPd/C, H₂ in EtOAc6597

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming stereochemistry (e.g., (S)-configuration via coupling constants) and carbamate linkage (δ ~155 ppm for carbonyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • Chromatography :
    • HPLC : C18 column with UV detection (λ = 254 nm), using acetonitrile/water gradients .
    • GC-MS : For volatile derivatives, validated using methods from benzydamine hydrochloride studies .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multivariate Analysis : Apply Principal Component Analysis (PCA) to chromatographic fingerprints to identify outliers or batch variations .
  • Model Population Analysis (MPA) : Quantify characteristic peaks (e.g., benzyl ester carbonyl vs. pyrrolidine NH signals) to isolate data discrepancies .
  • Cross-Validation : Compare with structurally analogous compounds (e.g., (S)-3-hydroxy-piperidine-1-carboxylic acid benzyl ester) to confirm functional group assignments .

Advanced: What computational approaches predict the compound's stability and reactivity?

Methodological Answer:

  • DFT Calculations : Model hydrolysis pathways of the carbamate group under acidic/basic conditions, referencing tert-butyl ester stability studies .
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water vs. DMSO) to predict aggregation or degradation .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. benzyl groups) with shelf-life using databases like NIST Chemistry WebBook .

Advanced: How to assess the compound's interaction with biological targets?

Methodological Answer:

  • Protein Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for enzymes (e.g., proteases), inspired by glutamic acid benzyl ester protein modification studies .
  • Cellular Uptake Studies : Fluorescently labeled analogs (e.g., FITC-conjugated benzyl esters) tracked via confocal microscopy in cell lines .
  • Enzymatic Stability : Incubate with liver microsomes or esterases, monitoring degradation via LC-MS .

Advanced: How does stereochemical purity impact biological activity, and how is it validated?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak AD-H columns to separate enantiomers, ensuring >99% (S)-configuration .
  • Biological Assays : Compare IC₅₀ values of enantiomers in target inhibition studies (e.g., kinase assays), where minor impurities (<1%) can skew results .

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